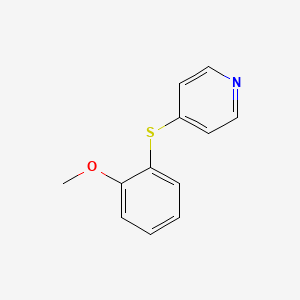![molecular formula C35H65NO B12591912 2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol CAS No. 876275-54-6](/img/structure/B12591912.png)
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol is a synthetic organic compound known for its antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol typically involves the alkylation of phenol with tert-butyl groups followed by the introduction of an octadecylamino propyl group. The reaction conditions often require the use of catalysts such as aluminum phenoxide and solvents like tetrahydrofuran (THF). The process can be summarized as follows:
Alkylation of Phenol: Phenol is reacted with isobutene in the presence of aluminum phenoxide to introduce tert-butyl groups at the 2 and 6 positions.
Introduction of Octadecylamino Propyl Group: The intermediate product is then reacted with an appropriate alkylating agent to introduce the octadecylamino propyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves:
Continuous Alkylation: Using continuous flow reactors for the alkylation step to ensure consistent product quality.
Purification: The crude product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related compounds.
Substitution Products: Various alkylated and acylated derivatives.
Scientific Research Applications
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used as a stabilizer in fuels, lubricants, and plastics to enhance their shelf life and performance.
Mechanism of Action
The antioxidant properties of 2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and free radicals. The pathways involved include:
Free Radical Scavenging: The compound donates hydrogen atoms to free radicals, converting them into more stable molecules.
Inhibition of Lipid Peroxidation: Prevents the oxidation of lipids in cell membranes, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant used in the stabilization of polymers and fuels.
Butylated Hydroxytoluene (BHT): Commonly used in food preservation and cosmetics.
Uniqueness
2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol is unique due to its long octadecylamino propyl chain, which enhances its lipophilicity and makes it more effective in non-polar environments such as oils and polymers. This structural feature distinguishes it from other similar compounds and enhances its performance as an antioxidant in various applications.
Properties
CAS No. |
876275-54-6 |
|---|---|
Molecular Formula |
C35H65NO |
Molecular Weight |
515.9 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[3-(octadecylamino)propyl]phenol |
InChI |
InChI=1S/C35H65NO/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-36-27-24-25-30-28-31(34(2,3)4)33(37)32(29-30)35(5,6)7/h28-29,36-37H,8-27H2,1-7H3 |
InChI Key |
AAKWQXRQQGZASC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)

![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
